2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyrimidine with an imidazole derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyrimidine oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents.
Pyrimido[1,2-a]benzimidazoles: These compounds have an additional benzene ring fused to the imidazo[1,2-a]pyrimidine core.
Uniqueness
2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at positions 2 and 5 can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
2,5-dimethyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H15N3/c1-6-5-11-7(2)3-4-9-8(11)10-6/h6-7H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
ZXKPQACCWQFPEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN=C2N1CC(N2)C |
Origin of Product |
United States |
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